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molecular formula C10H18 B1670005 Decahydronaphthalene CAS No. 91-17-8

Decahydronaphthalene

Cat. No. B1670005
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

3.76 g (27.6 mmol) of 6,7-dihydro-1-benzofuran-4(5H)-one (prepared according to Tetrahedron Lett. 1994, 35, 6231) and 10% of palladium on activated carbon in 34 ml of decalin and 6 ml of dodecene are heated in a metal bath at 200° C. overnight. The mixture is cooled to 80° C., ethanol is added and the mixture is filtered off through CELITE (diatomaceous earth). The CELITE (diatomaceous earth) is washed twice with ethanol and the filtrate is concentrated. The residue, which still contains decalin and dodecene, is mixed with petroleum ether and cooled in an ice bath. An oily precipitate forms. The solvent is decanted off and the oil is purified by preparative HPLC.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:10])[C:4]=2[CH:3]=[CH:2]1.C(O)C>[Pd].C1C2C(CCCC2)CCC1.C=CCCCCCCCCCC>[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([OH:10])=[C:4]2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
O1C=CC2=C1CCCC2=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
34 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Name
Quantity
6 mL
Type
solvent
Smiles
C=CCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered off through CELITE (diatomaceous earth)
WASH
Type
WASH
Details
The CELITE (diatomaceous earth) is washed twice with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
The residue, which still contains decalin and dodecene, is mixed with petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solvent is decanted off
CUSTOM
Type
CUSTOM
Details
the oil is purified by preparative HPLC

Outcomes

Product
Name
Type
Smiles
O1C=CC=2C1=CC=CC2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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